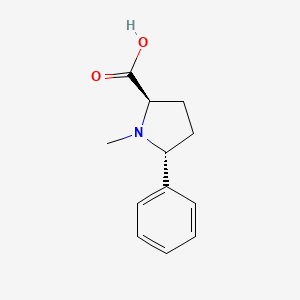

(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

Beschreibung

(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a phenyl group at the 5-position and a methyl group at the 1-position of the pyrrolidine ring. Its stereochemistry is defined by the (2R,5R) configuration, which influences its conformational stability and biological interactions. The compound is listed in catalogs as a specialty chemical (e.g., CymitQuimica Ref: 10-F611808) but is currently discontinued . Its hydrochloride salt (CAS: 1807939-10-1) has a molecular weight of 227.69 g/mol and is marketed by American Elements for research applications .

Eigenschaften

Molekularformel |

C12H15NO2 |

|---|---|

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

(2R,5R)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11-/m1/s1 |

InChI-Schlüssel |

PQKQBLZTEYWSMY-GHMZBOCLSA-N |

Isomerische SMILES |

CN1[C@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 |

Kanonische SMILES |

CN1C(CCC1C(=O)O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2R,5R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the production costs. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group and pyrrolidine ring undergo oxidation under controlled conditions:

-

Carboxylic Acid Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents (e.g., K₂Cr₂O₇) in acidic media convert the carboxylic acid to a ketone or lactam derivative. For example, oxidation may target the α-carbon, forming a γ-lactam structure.

-

Ring Oxidation : Selective oxidation of the pyrrolidine ring’s C-N bond can yield imine intermediates, which hydrolyze to diketones under aqueous conditions .

Key Reagents :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, heat | Ketone/lactam |

| CrO₃ | Acetic acid | Oxidized ring derivatives |

Reduction Reactions

The carboxylic acid moiety is reduced to a primary alcohol using strong hydride donors:

-

Lithium Aluminum Hydride (LiAlH₄) : Converts -COOH to -CH₂OH, yielding (2R,5R)-1-methyl-5-phenylpyrrolidine-2-methanol.

-

Borane (BH₃) : Selective reduction preserves stereochemistry while forming the alcohol .

Esterification

Reaction with alcohols under acid catalysis produces esters, enhancing solubility and stability:

-

Methanol/H₂SO₄ : Forms the methyl ester, a common intermediate in prodrug synthesis.

-

Benzyl Alcohol/DCC : Generates benzyl esters for protective group strategies .

Typical Conditions :

pythonR-OH + H₂SO₄ → R-O-C(O)-pyrrolidine

Amide Formation

The carboxylic acid reacts with amines to form biologically relevant amides:

-

Primary Amines (e.g., NH₃) : Forms primary amides using coupling agents like DCC or EDC.

-

Chiral Amines : Retains stereochemical integrity, enabling enantioselective drug design .

Example Reaction :

Ring-Opening Reactions

Under acidic or basic conditions, the pyrrolidine ring undergoes cleavage:

-

HCl (6M) : Protonates the nitrogen, leading to ring-opening and forming a linear γ-amino carboxylic acid.

-

NaOEt/EtOH : Base-mediated ring-opening yields α,ω-diamine derivatives .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, producing 1-methyl-5-phenylpyrrolidine:

-

Pyrolysis (200°C) : Direct heating induces CO₂ loss.

-

Cu/Quinoline : Catalytic decarboxylation preserves the chiral center .

Comparative Reactivity

The stereochemistry at C2 and C5 influences reaction outcomes:

| Reaction Type | (2R,5R) Selectivity | Competing Isomer Behavior |

|---|---|---|

| Amide Formation | High enantiomeric excess (ee) | (2S,5S) isomer shows lower ee |

| Oxidation | Predominant lactam formation | (2R,5S) yields diketones |

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a pyrrolidine ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. Its stereochemistry is crucial for its biological activity, influencing interactions with various biological targets.

Scientific Research Applications

(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has diverse applications across several scientific domains:

Chemistry

- Chiral Building Block : It is utilized as a chiral building block in the synthesis of complex organic molecules. Its specific stereochemistry allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical applications.

Biology

- Neurotransmitter Modulation : Research indicates that this compound can modulate glutamate receptors, which are vital in neurodegenerative diseases and psychiatric disorders. Preliminary studies suggest neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease .

- Anti-inflammatory Properties : Computer-aided predictions indicate that the compound may exhibit anti-inflammatory and analgesic activities, although empirical data is still required to confirm these effects.

Medicine

- Therapeutic Agent : The compound is being explored as a potential therapeutic agent for various diseases, including neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for drug development targeting mood regulation and addiction pathways .

Material Science

- Polymer Systems : It can be incorporated into polymer systems to enhance material properties used in coatings and adhesives. The unique chemical structure allows for modifications that improve durability and functionality .

Analytical Chemistry

- Chromatographic Techniques : The compound is utilized as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in various samples .

Case Study 1: Neuroprotective Effects

A study highlighted the compound's ability to protect neuronal cells in vitro, suggesting its potential use in treating neurodegenerative diseases. The mechanism appears to involve the inhibition of excitotoxicity mediated by glutamate receptors .

Case Study 2: Chiral Ligand Efficiency

Another research demonstrated that derivatives of this compound serve as highly efficient chiral ligands in catalysis, yielding excellent enantiomeric excess in reactions involving aromatic and aliphatic aldehydes .

Wirkmechanismus

The mechanism of action of (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, which play crucial roles in mood regulation, reward, and addiction. The compound may also influence the activity of enzymes like monoamine oxidase and tyrosine hydroxylase, leading to changes in neurotransmitter levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2R,5S)-Fmoc-5-phenyl-pyrrolidine-2-carboxylic acid (CAS: 269078-69-5)

- Structural Differences : The 5-position has an S-configuration instead of R. The Fmoc (9-fluorenylmethyloxycarbonyl) group replaces the methyl group at the 1-position.

- Implications : The Fmoc group enhances solubility in organic solvents and is commonly used in peptide synthesis as a protective group. The stereochemical inversion at C5 may alter binding affinity in chiral environments .

(2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 221352-49-4)

- Structural Differences : The 2-position has an S-configuration, and the Boc (tert-butoxycarbonyl) group replaces the methyl group.

- Implications : The Boc group offers orthogonal protection strategies in organic synthesis. The stereochemical difference at C2 could significantly impact interactions with enantioselective enzymes or receptors .

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1807939-10-1)

Substituent Modifications

(2R,5R)-1-((S)-2-(Methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic acid (CAS: TRC-M320870)

- Structural Differences: A methoxycarbonylamino-substituted acyl group replaces the methyl group at the 1-position, and a methyl group replaces the phenyl group at the 5-position.

- The acyl substituent introduces hydrogen-bonding capacity, which may enhance target binding .

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Functional Group Analogues

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)

- Structural Differences : The carboxylic acid is at the 3-position instead of 2, and a 5-oxo group replaces the phenyl substituent.

- Implications : The 3-carboxylic acid position may reduce steric hindrance, while the 5-oxo group could influence ring puckering and hydrogen-bonding patterns .

Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate

- Structural Differences : Sulfonyl and ester groups replace the carboxylic acid and methyl substituents.

Biologische Aktivität

(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound that exhibits significant biological activity, particularly in the context of neurological and pharmacological applications. This article explores its structural characteristics, biological interactions, and potential therapeutic uses based on diverse research findings.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. Its stereochemistry is crucial for its biological activity, influencing how it interacts with various biological targets.

Biological Activity Overview

Research indicates that this compound may have several pharmacological effects:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound can modulate glutamate receptors, which are vital in neurodegenerative diseases and psychiatric disorders. Its potential neuroprotective properties stem from this modulation.

- Anti-inflammatory and Analgesic Properties : Computer-aided predictions indicate that the compound may exhibit anti-inflammatory and analgesic activities, although empirical data is still needed to confirm these effects .

1. Neuroprotective Effects

- A study highlighted the compound's ability to protect neuronal cells in vitro, suggesting its potential use in treating conditions like Alzheimer's disease. The mechanism appears to involve the inhibition of excitotoxicity mediated by glutamate receptors.

2. Anticancer Activity

- In vitro tests demonstrated that derivatives of pyrrolidine compounds, including this compound, showed significant cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma). The structure-dependence of this activity suggests that modifications to the compound could enhance its efficacy against various cancer types .

3. Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against multidrug-resistant pathogens. Results indicated potential effectiveness against strains of Staphylococcus aureus and other resistant bacteria, making it a candidate for further development in antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (S)-N-Methyl-1-(4-methylphenyl)pyrrolidine-2-carboxylic acid | Methyl substitution on nitrogen | Potentially different receptor affinity |

| 1-Methylpyrrolidine-2-carboxylic acid | Lacks phenyl group | Different biological activity profile |

| 5-Hydroxy-1-methylpyrrolidine-2-carboxylic acid | Hydroxyl substitution | Enhanced solubility and bioavailability |

This table illustrates how variations in structure can lead to significant differences in biological activity and pharmacological properties.

Q & A

Q. What established synthetic methodologies are used to prepare (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions with stereochemical control. For example:

- Chiral auxiliary approach : Use of (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester as a precursor, followed by alkylation or cross-coupling reactions to introduce the phenyl group at the 5-position. Stereochemical integrity is maintained via chiral catalysts or enantioselective reduction steps .

- Protecting group strategies : Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups are employed to protect the pyrrolidine nitrogen during synthesis. For instance, Boc-protected derivatives (e.g., (2S,5R)-Boc-5-phenylpyrrolidine-2-carboxylic acid) are synthesized via nucleophilic substitution or Mitsunobu reactions, followed by deprotection .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures ensures high enantiomeric excess (>98%).

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer :

- X-ray crystallography : Definitive confirmation of the 2R,5R configuration is achieved via single-crystal X-ray diffraction. For example, related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid) have been structurally resolved using synchrotron radiation and SHELX software .

- Chiral HPLC : Separation on Chiralpak® IA or IB columns with hexane/isopropanol mobile phases distinguishes enantiomers. Retention times are compared to known standards.

- NMR spectroscopy : H and C NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can infer configuration through splitting patterns and coupling constants .

Q. What are the primary research applications of this compound in academia?

- Methodological Answer :

- Peptide backbone modification : The rigid pyrrolidine scaffold is used to constrain peptide conformations, enhancing binding affinity in drug discovery. For example, Fmoc-protected analogs are incorporated into solid-phase peptide synthesis (SPPS) to study protease resistance .

- Chiral ligand synthesis : The compound serves as a precursor for catalysts in asymmetric hydrogenation, leveraging its stereogenic centers to induce enantioselectivity in C–C bond formation .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during the synthesis of this compound?

- Methodological Answer :

- Diastereomeric salt formation : Reacting the racemic mixture with a chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in ethanol yields diastereomeric salts, which are separated via fractional crystallization .

- Enzymatic resolution : Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester derivatives of the undesired enantiomer, leaving the target (2R,5R)-isomer intact.

- Simulated moving bed (SMB) chromatography : Continuous chiral separation on cellulose tris(3,5-dimethylphenylcarbamate) columns optimizes yield and purity for large-scale production .

Q. What computational tools predict the conformational stability of this compound in solution?

- Methodological Answer :

- Molecular dynamics (MD) simulations : AMBER or CHARMM force fields model the puckering dynamics of the pyrrolidine ring. For example, the Cγ-endo conformation is stabilized by intramolecular hydrogen bonding between the carboxylic acid and methyl groups .

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations predict rotational barriers (e.g., ΔG‡ = 12–15 kcal/mol for ring inversion) and correlate with NMR NOE data .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The 1-methyl group hinders nucleophilic attack at the pyrrolidine nitrogen, necessitating bulky ligands (e.g., XPhos) in Buchwald-Hartwig aminations .

- Electronic effects : Electron-withdrawing substituents (e.g., carboxylic acid) deactivate the phenyl ring toward electrophilic substitution. Suzuki-Miyaura couplings require Pd(OAc)/SPhos systems and elevated temperatures (80–100°C) for aryl boronate cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.